Fenoterol O-|A-D-Glucuronide

描述

Fenoterol O-|A-D-Glucuronide is a glucuronide derivative of Fenoterol . Fenoterol is a beta-2 adrenergic agonist and bronchodilator used for the symptomatic treatment of asthma .

Synthesis Analysis

The synthesis of glucuronides, including this compound, involves a process known as glucuronidation . This is a fundamental process in Phase II metabolism, where a wide range of functional groups are converted into highly water-soluble glucuronides .Molecular Structure Analysis

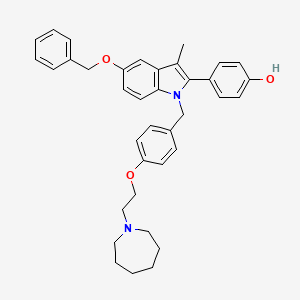

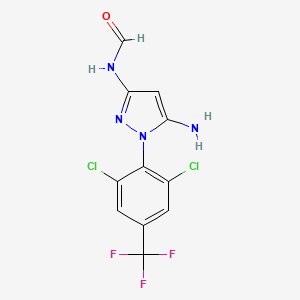

The this compound molecule contains a total of 65 bonds. There are 36 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 5 hydroxyl groups, 2 aromatic hydroxyls, 4 secondary alcohols, 1 ether (aliphatic), and 1 .科学研究应用

代谢途径:芬特罗特以其在大鼠肝细胞和肠细胞中形成不同的葡萄糖醛酸苷而闻名。Koster 等人(1986 年)发现芬特罗特在这些细胞中形成对位葡萄糖醛酸苷和间位葡萄糖醛酸苷,表明其在肝脏和肠道中具有复杂的代谢途径 [Koster, A.,Frankhuijzen-Sierevogel, A.,和 Mentrup, A. (1986)]

药代动力学和代谢:Siluk 等人(2010 年)对芬特罗特衍生物 (R,R)-甲氧基芬特罗特在大鼠中的药代动力学和代谢的研究表明,它主要通过葡萄糖醛酸苷化清除。这意味着葡萄糖醛酸苷化是芬特罗特代谢物的重要途径 [Siluk, D.,Mager, D. E.,Kim, H. 等人。(2010)]

葡萄糖醛酸苷化与硫酸化:Hildebrandt 等人(1994 年)研究了芬特罗特在人体中代谢中硫酸化和葡萄糖醛酸苷化之间的平衡,揭示了基于给药方式的优先代谢途径 [Hildebrandt, R.,Wagner, B.,Preiss-Nowzohour, K.,和 Gundert-Remy, U. (1994)]

生物分析研究:Orlovius 等人(2013 年)在尿液样本中分析芬特罗特磺酸缀合物的工作说明了详细代谢物分析在了解芬特罗特药理特征中的重要性 [Orlovius, A.,Guddat, S.,Gütschow, M. 等人。(2013)]

治疗应用:Beitzel 等人(2004 年)探讨了芬特罗特在损伤后增强肌肉修复的潜在治疗应用,这可能对其在肌肉再生和恢复中的应用产生影响 [Beitzel, F.,Gregorevic, P.,Ryall, J. 等人。(2004)]

不同物种的药效学:Palea 等人(2012 年)研究了芬特罗特对人和动物膀胱中 β-肾上腺素受体的作用,表明物种特异性的药理作用 [Palea, S.,Rekik, M.,Rouget, C. 等人。(2012)]

酶免疫分析开发:Haasnoot 等人(1994 年)开发了一种用于芬特罗特的酶免疫分析,强调了分析方法在监测其在生物样品中存在的重要性 [Haasnoot, W.,Stouten, P.,Lommen, A. 等人。(1994)]

作用机制

Target of Action

Fenoterol Glucuronide primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow .

Mode of Action

Fenoterol Glucuronide, as a beta-2 adrenergic agonist, interacts with its targets by stimulating the Beta (2)-receptor in the lung . This stimulation results in the relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow .

Biochemical Pathways

The glucuronidation process is a fundamental part of Phase II metabolism, where a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . The primary product is always the 1β-glucuronide .

Pharmacokinetics

The pharmacokinetics of Fenoterol involve absorption, distribution, metabolism, and excretion (ADME). It’s known that Fenoterol is metabolized in the liver

Result of Action

The primary result of Fenoterol Glucuronide’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow . This effect is beneficial for the symptomatic treatment of asthma .

生化分析

Biochemical Properties

Fenoterol Glucuronide, as a metabolite of Fenoterol, may interact with the same or similar enzymes, proteins, and other biomolecules as Fenoterol. Fenoterol is known to interact with Beta-2 adrenergic receptors, Beta-1 adrenergic receptors, and Beta-3 adrenergic receptors . The nature of these interactions involves the stimulation of these receptors, leading to effects such as relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .

Cellular Effects

Fenoterol Glucuronide’s effects on various types of cells and cellular processes are likely to be similar to those of Fenoterol, given that it is a metabolite of Fenoterol. Fenoterol is known to cause relaxation of bronchial smooth muscle, leading to bronchodilation and increased bronchial airflow . This suggests that Fenoterol Glucuronide may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Fenoterol Glucuronide is likely to be similar to that of Fenoterol. Fenoterol’s mechanism of action involves Beta (2)-receptor stimulation in the lung, which causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32)/t11?,17?,18-,19-,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLCRUFRMASDFW-IWKWYPLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747783 | |

| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61046-78-4 | |

| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)